molecular formula C14H16FN3O B2897488 7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline CAS No. 2198768-30-6

7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline

Cat. No. B2897488
CAS RN: 2198768-30-6
M. Wt: 261.3
InChI Key: NZVVPXZXZMNPJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline” is a chemical compound that contains a quinazoline ring, which is a nitrogen-containing heterocycle . This compound also contains a pyrrolidine ring, another nitrogen-containing heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The synthesis of quinazoline derivatives has been categorized into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a quinazoline ring and a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the properties of the pyrrolidine and quinazoline rings . The pyrrolidine ring can undergo various reactions due to its saturated scaffold . The quinazoline ring, on the other hand, can undergo a variety of reactions due to its aromatic nature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by the properties of the pyrrolidine and quinazoline rings . The pyrrolidine ring enhances the three-dimensional (3D) coverage of the molecule due to the non-planarity of the ring .

Scientific Research Applications

Cancer Therapy

Quinazoline derivatives, such as “7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline”, have shown promise as potential therapeutic agents in cancer therapy . They have been found to have a wide range of biological properties, and many quinazoline derivatives are approved for antitumor clinical use . For example, derivatives of quinazolines are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .

Treatment of Urinary Bladder Cancer

Specifically, quinazoline derivatives have been identified as potential therapeutic agents in urinary bladder cancer therapy . This is a promising direction in bladder cancer treatment, as it involves targeted therapy directed at specific molecular pathways .

Antiproliferative Action

Some studies have demonstrated that certain quinazoline derivatives have antiproliferative action against various cell lines . This makes them potential candidates for the development of new anticancer drugs .

Drug Discovery

The pyrrolidine ring, which is part of the “7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization .

Development of New Biological Profiles

The pyrrolidine ring’s stereogenicity can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This makes “7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline” a potential candidate for the development of new drugs with different biological profiles .

Modification of Physicochemical Parameters

The introduction of heteroatomic fragments in molecules, such as the pyrrolidine ring in “7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline”, is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Future Directions

The future directions in the research of this compound could involve the design of new pyrrolidine compounds with different biological profiles . Additionally, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency .

properties

IUPAC Name

7-fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O/c1-18-6-2-3-11(18)8-19-14-12-5-4-10(15)7-13(12)16-9-17-14/h4-5,7,9,11H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVVPXZXZMNPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1COC2=NC=NC3=C2C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.